molecular formula C5H2F2N2O2 B6596590 2,6-difluoro-4-nitropyridine CAS No. 1807176-11-9

2,6-difluoro-4-nitropyridine

Cat. No.: B6596590
CAS No.: 1807176-11-9
M. Wt: 160.08 g/mol
InChI Key: SECYBHQWKXUPOB-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitropyridine (CAS 1807176-11-9) is a nitropyridine derivative with a molecular formula of C5H2F2N2O2 and a molecular weight of 160.08 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. The structure, featuring two fluorine atoms and a nitro group on the pyridine ring, makes it a valuable precursor for developing molecules with potential biological activity. Research into similar 4-nitropyridine derivatives highlights their prospective use in creating compounds with antibacterial, antifungal, and antitumor efficacy . Furthermore, such derivatives are of significant interest in materials science, particularly in the development of nonlinear optical crystals for second-harmonic generation . The presence of both electron-withdrawing substituents and the aromatic nitrogen atom provides distinct reactivity for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery and advanced material applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECYBHQWKXUPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807176-11-9
Record name 2,6-difluoro-4-nitropyridine
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Synthetic Methodologies for 2,6 Difluoro 4 Nitropyridine and Analogues

Direct Fluorination Approaches

Direct fluorination can be broadly categorized into two main strategies: nucleophilic aromatic substitution on halogenated pyridines and site-selective C-H fluorination.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction type where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org In the context of synthesizing fluorinated pyridines, this typically involves the displacement of chlorine or bromine atoms with fluoride (B91410) ions. This method is particularly effective when the pyridine (B92270) ring is "activated" by electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgnih.gov

Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are common sources of the fluoride nucleophile in these reactions. nih.gov The choice of the alkali metal can significantly impact the reaction's efficiency. For instance, in the difluorination of 3-substituted-2,6-dichloropyridines, cesium fluoride has been shown to be an effective fluorinating agent. researchgate.net The reactivity of the alkali metal fluoride is often enhanced by using a phase-transfer catalyst, which helps to solubilize the fluoride salt in the organic solvent. nih.gov Studies have shown that among the alkali metal fluorides, cesium fluoride often exhibits the highest reactivity in nucleophilic fluorination reactions. organic-chemistry.org In contrast, lithium fluoride and sodium fluoride may show little to no reactivity under similar conditions. organic-chemistry.org

Table 1: Reactivity of Alkali Metal Fluorides in Nucleophilic Fluorination

Alkali Metal Fluoride Relative Reactivity
Cesium Fluoride (CsF) High
Potassium Fluoride (KF) Moderate
Sodium Fluoride (NaF) Low/None

This table provides a generalized view of reactivity and can vary based on specific reaction conditions.

The reaction environment plays a critical role in the success of nucleophilic aromatic substitution for fluorination. Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) are frequently used because they can dissolve the reactants and facilitate the substitution reaction. wikipedia.orgnih.govgoogle.com The temperature is another crucial parameter. For the synthesis of 2,6-difluoropyridine (B73466) from 2,6-dichloropyridine (B45657) using KF in DMSO, maintaining the reaction temperature between 180°C and 190°C is optimal. google.com Higher temperatures can lead to solvent degradation and the formation of unwanted byproducts. google.com In some cases, applying pressure can be beneficial, allowing for lower reaction temperatures and reducing the formation of byproducts. google.com Microwave irradiation has also been employed to accelerate these reactions, often leading to high yields in a much shorter time frame. acs.org

Table 2: Effect of Temperature on the Synthesis of 2,6-Difluoropyridine

Temperature Range (°C) Observations
120 Little to no reaction for chloro- and bromo-precursors. acs.org
150 Good yields with longer reaction times. acs.org
180-190 Optimal for atmospheric pressure reactions, balancing reaction rate and byproduct formation. google.com
>190 Increased solvent degradation and byproduct formation. google.com

The efficiency of the fluorination reaction can be significantly hampered by the presence of impurities and the formation of byproducts. Water is a common impurity that can reduce the effectiveness of the fluoride nucleophile. Therefore, anhydrous conditions are generally preferred. google.com In the reaction of 2,6-dichloropyridine with KF in DMSO, byproducts such as 2-chloro-6-fluoropyridine (B1582542) and methylthio-substituted pyridines can form. google.com The formation of these byproducts not only reduces the yield of the desired 2,6-difluoropyridine but also complicates the purification process. The addition of a base, such as potassium hydroxide (B78521), can help to neutralize acidic impurities like hydrogen fluoride in the KF, leading to a cleaner reaction with fewer byproducts. google.com

An alternative to halogen exchange is the direct fluorination of a carbon-hydrogen (C-H) bond. This approach is attractive as it avoids the pre-installation of a halogen leaving group.

A notable advancement in C-H fluorination is the development of methods that exhibit high regioselectivity, particularly for the position adjacent to the nitrogen atom in the pyridine ring (the C2 position). nih.govpsu.eduresearchgate.net One such method utilizes silver(II) fluoride (AgF₂) as the fluorinating agent. nih.govpsu.edu This reaction proceeds at ambient temperature and demonstrates exclusive selectivity for fluorination at the C-H bond adjacent to the ring nitrogen. nih.govpsu.edu This selectivity is a key advantage, as it allows for the direct synthesis of 2-fluoropyridine (B1216828) derivatives, which are important intermediates in medicinal chemistry. psu.edu The mechanism is believed to involve a pathway similar to the classic Chichibabin amination reaction. nih.govpsu.edu It's important to note that this method's selectivity can be influenced by substituents on the pyridine ring. For instance, in 3,5-disubstituted pyridines, the selectivity of fluorination can be poor, unless one of the substituents is an ether, which can direct the fluorination to the adjacent position. acs.org

Site-Selective C-H Fluorination Methodologies

Mechanistic Insights from Classic Amination Reaction Pathways

The amination of pyridine rings, particularly those bearing activating groups, is a cornerstone of heterocyclic chemistry. In the case of substrates like 2,6-difluoro-4-nitropyridine, the classic reaction pathway is nucleophilic aromatic substitution (SNAr). This mechanism is profoundly influenced by the electronic nature of the substituents on the pyridine ring.

The presence of two strongly electronegative fluorine atoms at the C-2 and C-6 positions, coupled with a powerful electron-withdrawing nitro group at the C-4 position, renders the pyridine ring highly electron-deficient. This electron deficiency is crucial for facilitating the attack of a nucleophile, such as an amine. The fluorine and nitro groups serve as activating groups, stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgwikipedia.org

The mechanism proceeds in two main steps:

Nucleophilic Attack: An amine (nucleophile) attacks one of the electron-deficient carbon atoms of the pyridine ring, typically at the C-2 or C-6 position, leading to the formation of a tetrahedral intermediate (the Meisenheimer complex). The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the resonance and inductive effects of the nitro group. libretexts.orgwikipedia.org

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a leaving group. In the context of this compound, one of the fluoride ions is expelled.

The regioselectivity of the attack (which fluorine is replaced) can be influenced by the nature of the incoming amine and the reaction conditions. The high reactivity of pyridines substituted with electron-withdrawing groups at the ortho and para positions is attributed to the effective delocalization of the negative charge onto the ring nitrogen atom in the intermediate state. wikipedia.orgstackexchange.com

Fluorodenitration Strategies for Selective Fluorine Incorporation

Fluorodenitration represents a valuable synthetic strategy for the selective introduction of fluorine atoms onto aromatic and heteroaromatic rings, providing an alternative to traditional methods like the Balz-Schiemann reaction. acs.org This method is particularly effective for synthesizing fluoropyridine analogues from corresponding nitropyridine precursors.

The reaction involves the displacement of a nitro group by a fluoride ion. An efficient and commonly used method employs tetrabutylammonium (B224687) fluoride (TBAF) as the fluoride source. acs.orgnih.gov This reaction proceeds under mild conditions and is generally effective for pyridines with a nitro group at the 2- or 4-position. acs.orgacs.org For nitropyridines where the nitro group is at the 3-position, additional electron-withdrawing groups are often necessary to facilitate the reaction. acs.org The nitro group is a good leaving group in this context, especially when the ring is activated towards nucleophilic attack.

The general procedure for TBAF-mediated fluorodenitration involves treating the nitropyridine substrate with a solution of TBAF in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.org The reaction's efficiency underscores its utility as a powerful tool for creating fluorinated heterocyclic compounds.

Table 1: Examples of TBAF-Promoted Fluorodenitration

Nitration Strategies for Pyridine Systems

The introduction of a nitro group onto a pyridine ring is a fundamental transformation in the synthesis of many valuable compounds, including this compound. However, this process is fraught with challenges that necessitate optimized procedures.

Challenges in Direct Electrophilic Nitration of Electron-Deficient Pyridines

Direct electrophilic nitration of pyridine is notoriously difficult. quora.comuonbi.ac.ke This difficulty stems from two primary factors:

Electron-Deficient Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting a strong electron-withdrawing inductive effect. This effect, compounded by resonance, reduces the electron density of the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles compared to benzene. uoanbar.edu.iqstackexchange.comlibretexts.org

Protonation under Acidic Conditions: Nitration is typically carried out using strong acids like sulfuric acid. The basic nitrogen atom of pyridine is readily protonated under these conditions to form a pyridinium (B92312) ion. uoanbar.edu.iqstackexchange.com The resulting positive charge on the nitrogen atom further deactivates the ring towards electrophilic attack, making the reaction even more sluggish. uoanbar.edu.iqmdpi.com

Consequently, forcing conditions, such as high temperatures, are required for direct nitration, which often leads to low yields and side reactions. quora.com When substitution does occur, it is directed to the 3-position (meta-position), as attack at the 2- or 4-positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. uonbi.ac.keuoanbar.edu.iq

Optimized Nitration Procedures (e.g., using dinitrogen pentoxide/sulfur dioxide, oleum (B3057394)/nitric acid mixtures)

To overcome the challenges of direct nitration, several optimized procedures have been developed.

Dinitrogen Pentoxide/Sulfur Dioxide: A notable method involves the use of dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂). rsc.orgepa.govresearchgate.net This procedure allows for the nitration of pyridine at the 3-position in good yields. The mechanism is believed to proceed through the formation of an N-nitropyridinium intermediate. researchgate.netpsu.edu This intermediate then reacts with a nucleophile, such as bisulfite (when an aqueous solution of SO₂ or NaHSO₃ is used in the workup), to form dihydropyridine (B1217469) adducts. A subsequent intramolecular rearrangement, possibly a sigmatropic shift, moves the nitro group from the nitrogen to the C-3 position, followed by rearomatization to yield the 3-nitropyridine (B142982) product. researchgate.netpsu.edu

Oleum/Nitric Acid Mixtures: For many pyridine derivatives, particularly those already containing activating groups like amines, a mixture of fuming nitric acid and oleum (fuming sulfuric acid) is highly effective. mdpi.comgoogle.com The use of oleum, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, creates an inherently anhydrous and highly acidic medium. google.com This promotes the formation of the potent electrophile, the nitronium ion (NO₂⁺), and can lead to significantly higher yields compared to standard nitric acid/sulfuric acid mixtures. google.com This method has been shown to improve yields in the nitration of pyridine-2,6-diamines from around 50% to over 90%. google.com

Table 2: Comparison of Nitration Methods for Pyridine Systems

Control of Molar Ratios and Temperature

In industrial-scale nitration processes, precise control over reaction parameters is critical for safety, yield, and purity.

Temperature: Nitration reactions are highly exothermic. Effective heat management is essential to prevent runaway reactions, which can lead to explosions and the formation of undesirable byproducts. Studies have shown that maintaining a low and controlled temperature, often below 15°C, is crucial for achieving high purity and yield. mdpi.com For example, in the nitration of 2,6-diaminopyridine (B39239), keeping the temperature below 15°C was found to be optimal. mdpi.com Continuous flow reactors are increasingly being used to manage the exothermicity of nitration reactions safely and efficiently. rsc.orgrug.nl

Molar Ratios: The molar ratio of the nitrating agent to the substrate is another key parameter. An optimal ratio ensures complete conversion of the starting material while minimizing the formation of di- or poly-nitrated products and other impurities. For the nitration of 2,6-diaminopyridine with oleum and fuming nitric acid, a molar ratio of fuming nitric acid to the diamine of 2.15:1 was identified as optimal, leading to a product purity exceeding 97% and an average yield above 95%. mdpi.com Optimizing the molar ratio of reactants can significantly enhance process feasibility and reduce waste. rsc.org

Mitigation of Nitrogen Oxide Evolution in Industrial Processes

Industrial nitration processes often generate significant amounts of toxic and environmentally harmful nitrogen oxides (NOx), such as NO and NO₂. usptechnologies.com These gases contribute to air pollution, acid rain, and smog. Therefore, effective mitigation strategies are a regulatory and safety imperative.

The most common method for controlling NOx emissions from industrial plants, including nitric acid manufacturing and nitration facilities, is gas scrubbing . usptechnologies.comcecoenviro.comtri-mer.com This involves passing the waste gas stream through a wet scrubber where the NOx gases are absorbed into a liquid solution.

Alkaline Scrubbing: Solutions of sodium hydroxide (caustic soda) can be used to absorb NOx, converting it into nitrite (B80452) and nitrate (B79036) salts, which may require further wastewater treatment. usptechnologies.comumweltbundesamt.at

Oxidative Scrubbing: Using oxidizing agents like hydrogen peroxide (H₂O₂) in the scrubbing solution can enhance the removal of NOx. H₂O₂ can oxidize NO to NO₂, which is more readily absorbed in water to form nitric acid. This method has the advantage of potentially allowing for the recovery of nitric acid from the process. usptechnologies.com

These abatement technologies are crucial for ensuring that industrial nitration processes comply with environmental regulations, such as those set by the EPA, which limit NOx emissions from stationary sources. usptechnologies.com

Nitropyridines via Ring Transformation Reactions

Ring transformation reactions offer a powerful "scrap and build" strategy for synthesizing highly functionalized heterocyclic compounds that are often difficult to access through conventional methods. nih.gov This approach typically involves reacting a substrate, which possesses a good leaving group and low aromatic stability, with a reagent that replaces part of the original ring to form a new one. nih.gov

A prominent example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This pyridone derivative is an excellent substrate for nucleophilic-type ring transformations due to its high electron deficiency and the presence of a stable leaving group. nih.gov When reacted with a ketone and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), it serves as a synthetic equivalent of the unstable nitromalonaldehyde, leading to the formation of various nitropyridines. nih.govkochi-tech.ac.jp

The general mechanism involves the initial attack of the ketone's enol or enolate form at the electron-deficient 4-position of the dinitropyridone. Subsequent reaction with the nitrogen source forms an enamine intermediate. This intermediate undergoes cyclization via nucleophilic attack of the amino group onto the 6-position of the pyridone ring, forming a bicyclic species. Finally, ring-opening and aromatization, with the elimination of a stable nitroacetamide fragment, yield the desired nitropyridine product. acs.org

This methodology has been successfully applied to synthesize a range of 2-aryl-5-nitropyridines and 3-alkyl/aryl-5-nitropyridines from various ketones and aldehydes, respectively. kochi-tech.ac.jpacs.org The use of solid ammonium acetate as the nitrogen source makes the procedure more practical and user-friendly than using ammonia gas. acs.org

Starting Material (Ketone/Aldehyde)Nitrogen SourceProductYieldReference
AcetophenoneAmmonium Acetate2-Phenyl-5-nitropyridineGood kochi-tech.ac.jp
PropiophenoneAmmonium Acetate3-Methyl-2-phenyl-5-nitropyridineGood kochi-tech.ac.jp
ButanalAmmonium Acetate3-Propyl-5-nitropyridine51% acs.org
IsovaleraldehydeAmmonium Acetate3-Isobutyl-5-nitropyridine57% acs.org

Convergent and Multi-Step Synthetic Routes

The construction of complex molecules like this compound often relies on multi-step sequences where key structural motifs are introduced sequentially or through the convergence of different building blocks.

The introduction of fluorine atoms directly onto the pyridine ring is a critical step in synthesizing compounds like this compound. The most common and industrially viable method is halogen exchange (HALEX) fluorination, where chloro-substituents are displaced by fluoride ions.

A facile and efficient method for preparing 3-substituted-2,6-difluoropyridines involves the difluorination of the corresponding 3-substituted-2,6-dichloropyridines. researchgate.net This reaction is typically carried out using a fluoride source such as cesium fluoride (CsF) or potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane (B150427) at elevated temperatures. researchgate.netgoogle.com For instance, reacting 2,6-dichloropyridine with anhydrous KF in DMSO at temperatures between 180°C and 190°C can produce 2,6-difluoropyridine in high yields (up to 91.7%). google.com

The synthesis of 2,6-difluoro-3-nitropyridine (B1354151) has been reported from 2,6-dichloro-3-nitropyridine, although early methods resulted in low yields. lookchem.com More recent procedures using CsF in DMSO have proven more effective for analogous transformations. researchgate.net The reactivity of the C-Cl bonds is enhanced by the electron-withdrawing nature of the nitro group, facilitating the nucleophilic aromatic substitution (SNAr) by the fluoride ion.

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation to build molecular complexity efficiently. Rhodium(III) catalysis, in particular, has emerged as a powerful tool for constructing substituted pyridines under mild conditions with high regioselectivity. nih.govmdpi.com

A notable approach involves the [4+2] annulation of α,β-unsaturated oximes with alkynes, catalyzed by a [CpRhCl₂]₂/metal acetate system (where Cp is pentamethylcyclopentadienyl). nih.gov This method has been adapted for the synthesis of multi-substituted 3-fluoropyridines by using α-fluoro-α,β-unsaturated oximes as the starting material. nih.govnih.gov The reaction proceeds through a C-H functionalization pathway, coupling the oxime with various symmetrical, unsymmetrical, and even terminal alkynes. nih.gov A key challenge in developing this method was preventing the displacement of the fluorine atom by nucleophilic solvents, which was overcome by using non-hydroxylic solvents like ethyl acetate. nih.gov This strategy provides a one-step route to complex fluorinated pyridines with predictable regioselectivity, especially for terminal alkynes. nih.govnih.gov

OximeAlkyneProductReference
α-Fluoro-α,β-unsaturated oximesInternal/Terminal AlkynesMulti-substituted 3-fluoropyridines nih.gov
α,β-Unsaturated O-pivaloyl oximesAlkenesSubstituted Pyridines nih.gov

3-Substituted-2,6-difluoropyridines are highly valuable synthetic intermediates, primarily because they possess two distinguishable carbon-fluorine bonds that can undergo sequential nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This property allows for the controlled, regioselective introduction of two different nucleophiles to create 2,3,6-trisubstituted pyridines, which are common scaffolds in drug discovery. nih.govconsensus.app

These intermediates are typically prepared via the difluorination of 3-substituted-2,6-dichloropyridines using reagents like CsF in DMSO. researchgate.net The resulting 3-substituted-2,6-difluoropyridine can then be subjected to a tandem SNAr reaction. The fluorine at the 6-position is generally more susceptible to nucleophilic attack than the fluorine at the 2-position, especially when the 3-substituent is electron-withdrawing, allowing for selective functionalization. researchgate.net For example, the reaction of 3-chloro-2,6-difluoropyridine (B1590543) with benzylamine (B48309) selectively displaces the C6-fluorine first. lookchem.com This stepwise reactivity is crucial for building a diverse library of complex pyridine derivatives. nih.govconsensus.app

3-Substituted-2,6-dichloropyridineFluorinating AgentSolventProductReference
2,6-Dichloro-3-cyanopyridineCsFDMSO2,6-Difluoro-3-cyanopyridine researchgate.net
2,6-Dichloro-3-chloropyridineCsFDMSO3-Chloro-2,6-difluoropyridine researchgate.net
Methyl 2,6-dichloropyridine-3-carboxylateCsFDMSOMethyl 2,6-difluoropyridine-3-carboxylate researchgate.net

Achieving specific substitution patterns on the pyridine ring is a central challenge in organic synthesis. Regioselective methods are therefore highly sought after. Besides the functionalization of pre-existing rings, de novo construction of the pyridine ring offers excellent control over substituent placement.

One powerful strategy is the transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. scg.ch This atom-economical method can assemble polysubstituted pyridines from simple precursors. Cobalt- and Ruthenium-catalyzed versions of this reaction have been developed for the regioselective synthesis of borylated pyridines, which can be further functionalized. scg.chresearchgate.net By carefully choosing the diyne and nitrile components, specific regioisomers can be targeted. researchgate.net

Another versatile method is the chemo- and regioselective assembly from isocyanides, arynes, and terminal alkynes. This process proceeds through a 1-alkynyl imine intermediate, which then undergoes a sequence of isomerization, aza-Diels–Alder reaction, and aromatization to yield polysubstituted pyridines and isoquinolines. acs.org Domino reactions, such as the Knoevenagel condensation followed by an intramolecular aldol (B89426) cyclization, also provide regioselective access to poly-functionalized pyridine moieties fused into larger systems like indolizines. rsc.org These advanced strategies provide powerful tools for constructing precisely substituted pyridines for various applications.

Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for 2,6-difluoro-4-nitropyridine. This process involves a nucleophile replacing a leaving group, typically a halide, on the aromatic ring. wikipedia.org The electron-deficient nature of the pyridine (B92270) ring, amplified by electron-withdrawing substituents, renders it susceptible to nucleophilic attack. wikipedia.orgsmolecule.com

Influence of Fluorine and Nitro Groups on SNAr Reactivity and Activation

The reactivity of this compound in SNAr reactions is significantly enhanced by the presence of both the fluorine atoms and the nitro group. nih.gov The nitro group, a powerful electron-withdrawing group, activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgsmolecule.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. smolecule.commasterorganicchemistry.com

The fluorine atoms also play a crucial role in activating the ring. Due to their high electronegativity, they exert a strong inductive effect, withdrawing electron density from the ring and making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. reddit.comstackexchange.com This inductive effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), further facilitating the reaction. libretexts.org The combined electron-withdrawing effects of the nitro and fluoro groups make this compound a highly activated substrate for SNAr reactions.

Comparative Leaving Group Aptitudes of Fluorine versus Other Halogens

In the context of SNAr reactions, the typical leaving group trend observed in SN2 reactions (I > Br > Cl > F) is inverted, with fluorine often being the best leaving group (F > Cl ≈ Br > I). libretexts.orgnih.gov This counterintuitive observation is explained by the mechanism of SNAr reactions. The rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the subsequent elimination of the leaving group. stackexchange.com

Regioselectivity in Nucleophilic Displacements (e.g., at 2-, 4-, and 6-positions)

The regioselectivity of nucleophilic substitution on the this compound ring is dictated by the activating effects of the substituents. The nitro group at the 4-position strongly activates the positions ortho and para to it. In this case, the 2- and 6-positions are ortho to the nitro group. Consequently, nucleophilic attack will preferentially occur at these positions.

While both the 2- and 6-positions are activated, steric factors can influence the final product distribution, especially with bulky nucleophiles. researchgate.net However, due to the electronic activation provided by the nitro group, substitution at the 2- and 6-positions is overwhelmingly favored over substitution at the 3- and 5-positions. The 4-position itself is less likely to be attacked directly by a nucleophile unless the nitro group itself acts as the leaving group, a less common but possible scenario. researchgate.net

PositionActivating/Deactivating FactorsPredicted Reactivity
C2 Ortho to Nitro group (activating), attached to Fluorine (activating)Highly reactive towards nucleophilic attack
C6 Ortho to Nitro group (activating), attached to Fluorine (activating)Highly reactive towards nucleophilic attack
C3 Meta to Nitro group (less activating), adjacent to FluorineLess reactive than C2 and C6
C5 Meta to Nitro group (less activating), adjacent to FluorineLess reactive than C2 and C6
C4 Attached to Nitro group (potential for nitro group to be a leaving group)Possible site of substitution, but less common than at C2/C6

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Pathways

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom is replaced instead of a typical leaving group like a halogen. organic-chemistry.orgwikipedia.org This reaction occurs in electron-deficient aromatic systems, such as those containing nitro groups. organic-chemistry.org The VNS reaction involves a carbanion that carries a leaving group at the nucleophilic center. organic-chemistry.org

In the context of this compound, while the fluorine atoms are excellent leaving groups in traditional SNAr reactions, VNS offers an alternative pathway for functionalization. However, VNS is generally faster than the substitution of halogens, with the notable exception of fluorine. organic-chemistry.org Given the high reactivity of the fluorine atoms in this compound towards SNAr, VNS pathways might be less favored unless specific reagents and conditions are employed to promote the substitution of a hydrogen atom. The reaction typically proceeds ortho and para to the nitro group. organic-chemistry.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing a route to valuable amino pyridine derivatives.

Selective Reduction to Amino Pyridine Derivatives

The reduction of the nitro group in nitroaromatic compounds to form an amino group is a fundamental transformation in organic synthesis. d-nb.info Various reducing agents can be employed for this purpose. A common method involves the use of metals such as iron in the presence of an acid. semanticscholar.org For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids yields 4-aminopyridine. semanticscholar.org

In the case of this compound, the selective reduction of the nitro group would lead to the formation of 2,6-difluoro-4-aminopyridine. achemblock.com It is crucial to choose a reducing system that is chemoselective for the nitro group and does not affect the fluorine substituents or the pyridine ring. Reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄ or FeCl₂, have been shown to be effective for the selective reduction of nitroarenes. d-nb.infojsynthchem.com These methods often proceed under mild conditions and tolerate a variety of functional groups. d-nb.infojsynthchem.com

Starting MaterialProductReagent/Conditions
4-Nitropyridine-N-oxide4-AminopyridineFe/Mineral Acid semanticscholar.org
Substituted NitroarenesSubstituted AnilinesNaBH₄/FeCl₂ d-nb.info
NitroarenesAminesNaBH₄/Ni(PPh₃)₄ jsynthchem.com
This compound 2,6-Difluoro-4-aminopyridine Selective reduction of the nitro group

Catalytic Hydrogenation Pathways of Pyridine Ring

Catalytic hydrogenation is a crucial transformation for modifying the pyridine core. The specific pathway and outcome of the hydrogenation of this compound depend heavily on the choice of catalyst and reaction conditions, particularly whether a heterogeneous or homogeneous (e.g., Lewis acid-based) system is employed.

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is a robust method for the hydrogenation of fluorinated pyridines. nih.govwikipedia.org This approach is vital in fine chemical synthesis, offering advantages in catalyst separation and reuse. nih.gov For fluoropyridines, the goal is often the selective reduction of the pyridine ring without cleaving the strong carbon-fluorine (C-F) bonds.

Research has shown that palladium-based catalysts are particularly effective for the cis-selective hydrogenation of fluoropyridines to the corresponding (multi)fluorinated piperidines. nih.govacs.org A common and effective system involves using palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of a Brønsted acid like aqueous HCl. nih.govacs.org The acid is crucial as it protonates the pyridine nitrogen, activating the ring towards reduction and minimizing undesired defluorination. nih.govacs.org Without the acid, catalyst activity is diminished, and the formation of defluorinated byproducts becomes a significant issue. nih.govacs.org Other heterogeneous catalysts, such as nickel nanoparticles, have also been developed as general hydrogenation catalysts for N-heterocycles under mild conditions. nih.gov

The table below summarizes various catalyst systems used for the hydrogenation of fluoropyridines, highlighting the conditions and outcomes.

Table 1: Heterogeneous Catalyst Systems for Fluoropyridine Hydrogenation

Catalyst Substrate Example Solvent/Additive Conditions Product Observations Reference
Pd(OH)₂/C (20 wt%) 3-Fluoropyridine MeOH / aq. HCl H₂ (pressure) 3-Fluoropiperidine High conversion and selectivity. Acid is essential to prevent defluorination. nih.govacs.org
Pd/C 3-Fluoropyridine MeOH H₂ (pressure) 3-Fluoropiperidine & Piperidine (B6355638) Lower conversion and selectivity compared to Pd(OH)₂/C with acid. nih.gov
Raney-Ni N-Heterocycles iPrOH/H₂O 2-10 bar H₂, RT-80°C Hydrogenated Heterocycles General catalyst, but stability and handling can be issues. nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Lewis acids, particularly in the form of Frustrated Lewis Pairs (FLPs), offer a metal-free alternative for the catalytic hydrogenation of pyridines. rsc.orgmdpi.com An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, allowing them to cooperatively activate small molecules like H₂. researchgate.nettandfonline.com

Density Functional Theory (DFT) calculations have provided detailed mechanistic insights into the full hydrogenation of a substituted pyridine catalyzed by the Lewis acid C₆F₅(CH₂)₂B(C₆F₅)₂. rsc.org The reaction proceeds through a multi-stage pathway:

FLP Generation: The borane (B79455) catalyst reacts with the pyridine substrate to form a frustrated Lewis pair. rsc.org

H₂ Activation: The FLP activates a molecule of dihydrogen (H₂), leading to the formation of an ion pair intermediate. rsc.org

First Hydride Transfer: An intramolecular hydride transfer occurs from the boron atom to the pyridinium (B92312) cation within the ion pair, producing a 1,4-dihydropyridine (B1200194) intermediate. rsc.org

Second Hydrogenation: The 1,4-dihydropyridine is further hydrogenated by the FLP to yield a 1,4,5,6-tetrahydropyridine. rsc.org

Final Hydrogenation: A final hydrogenation step converts the tetrahydropyridine (B1245486) into the fully saturated piperidine product, regenerating the borane catalyst. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. This involves studying the reaction kinetics, identifying transition states, and characterizing intermediates.

Kinetic Studies and Determination of Rate-Determining Steps

For this compound, the strong electron-withdrawing substituents significantly influence reaction rates. In nucleophilic aromatic substitution (SₙAr) reactions, these groups stabilize the negatively charged intermediate (a Meisenheimer complex), thereby accelerating the reaction. However, in other reactions, their effect can be the opposite. For instance, in a study on the difluoromethylation of substituted pyridines, it was observed that electron-deficient substrates, such as a 5-nitropyridine derivative, reacted much more slowly than their less electron-deficient counterparts. sci-hub.se This suggests that for certain transformations of this compound, a step involving the reduction of the ring's electrophilicity might be rate-limiting.

Cleavage of a C-H bond, while not always present, can be a rate-determining step in many organic reactions. For reactions involving this compound, the RDS is more likely to be the initial nucleophilic attack on the electron-deficient ring or, in the case of catalytic hydrogenation, a specific proton or hydride transfer step. rsc.org

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction step. researchgate.netnih.gov Modern computational chemistry, particularly DFT, is a powerful tool for calculating the geometries and energies of transition states. researchgate.netnih.gov

For the Lewis acid-catalyzed hydrogenation of pyridine, calculations have identified the rate-limiting step as a proton transfer in the second hydrogenation stage, with a significant free energy barrier. rsc.org Analysis of the transition state for this step would reveal a structure where the proton is partially bonded to both its source and its destination.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a mechanism and consumed in a subsequent step. youtube.comlibretexts.org Their detection and characterization provide direct evidence for a proposed reaction pathway.

In the reactions of this compound, several types of intermediates can be postulated:

Meisenheimer Complex: In nucleophilic aromatic substitution (SₙAr) reactions, the addition of a nucleophile to the aromatic ring generates a resonance-stabilized anionic intermediate known as a Meisenheimer or sigma complex. evitachem.com For this compound, attack at the fluorine-bearing carbons would yield such an intermediate, with the negative charge delocalized by the nitro group.

Ion Pair Intermediates: As seen in the Lewis acid-catalyzed hydrogenation, the activation of H₂ by an FLP leads to the formation of a distinct ion pair, [pyridinium-H]⁺[H-borate]⁻, before the subsequent hydride transfer. rsc.org

Dihydropyridine (B1217469) and Tetrahydropyridine Intermediates: During the stepwise reduction of the pyridine ring, partially hydrogenated species like 1,4-dihydropyridine and 1,4,5,6-tetrahydropyridine are formed as intermediates on the path to the fully saturated piperidine. rsc.org

These intermediates are often transient and difficult to isolate but can be studied using spectroscopic techniques under specific conditions or characterized through computational modeling.

Sigmatropic Rearrangements and Nitro Group Migration Phenomena

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating sigmatropic rearrangements and nitro group migration phenomena in this compound. While these types of rearrangements are documented for other substituted pyridines and related heterocyclic systems, dedicated research on their occurrence, mechanisms, and outcomes for this compound has not been reported.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. researchgate.netscispace.com Such rearrangements can be induced thermally or photochemically. nih.govnih.gov For instance, thermal rearrangements have been observed in other complex pyridine derivatives, leading to significant structural changes. mdpi.com Similarly, photochemical conditions can trigger rearrangements in various aromatic systems. scispace.comnih.gov

Nitro group migration, another form of intramolecular rearrangement, has been observed in related nitropyridine compounds under specific reaction conditions. For example, studies on 3-bromo-4-nitropyridine (B1272033) have shown that the nitro group can migrate to an adjacent position during nucleophilic substitution reactions. baranlab.org Theoretical studies on nitropyridine-N-oxides suggest that the presence and position of fluorine atoms can influence the electronic structure and the stability of the C-NO2 bond, which could theoretically impact the propensity for rearrangement. nih.gov

However, without direct experimental or computational studies on this compound, any discussion of these phenomena remains speculative. The high electronegativity of the two fluorine atoms at the C2 and C6 positions, combined with the electron-withdrawing nature of the nitro group at the C4 position, creates a unique electronic environment within the pyridine ring. This substitution pattern significantly influences the compound's reactivity, primarily towards nucleophilic aromatic substitution at the fluorine-bearing carbons. researchgate.net It is plausible that these strong electronic effects either suppress potential rearrangement pathways or lead to other competing reactions dominating under typical thermal or photochemical conditions.

Due to the lack of specific research, no data is available to populate a table detailing research findings on sigmatropic rearrangements or nitro group migration for this compound. Further experimental and theoretical investigation is required to determine if and how this compound undergoes such transformations.

Derivatization and Functionalization Strategies

Amination Reactions

The electron-deficient nature of the 2,6-difluoro-4-nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with amine nucleophiles. The fluorine atoms at the 2- and 6-positions are excellent leaving groups, and their displacement is further facilitated by the strong electron-withdrawing effect of the para-nitro group.

Amination reactions on this scaffold can be highly regioselective. The positions ortho to the nitro group (C2 and C6) are significantly activated towards nucleophilic attack. Consequently, reaction with a primary or secondary amine typically results in the monosubstitution of one of the fluorine atoms. The choice of reaction conditions, such as solvent, temperature, and the nature of the amine, can influence the outcome, allowing for either mono- or di-substitution. For instance, using a stoichiometric amount of the amine often favors the formation of the mono-aminated product, 2-amino-6-fluoro-4-nitropyridine derivatives. The second fluorine atom can then be displaced in a subsequent step, either by the same or a different nucleophile, providing a route to unsymmetrically substituted pyridine (B92270) derivatives.

The table below summarizes representative amination reactions of this compound, highlighting the versatility of this approach in generating a variety of substituted aminopyridines.

Amine NucleophileProductReaction ConditionsYield (%)
Ammonia (B1221849)2-Amino-6-fluoro-4-nitropyridineAqueous ammonia-
4-Fluorobenzylamine2-(4-Fluorobenzylamino)-6-fluoro-4-nitropyridineWater, elevated temperature-
Primary/Secondary Amines2-(Alkyl/Aryl)amino-6-fluoro-4-nitropyridineVaries (e.g., solvent, base)Good to excellent

Data for specific yields were not available in the provided search results.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org The halogenated positions of this compound and its derivatives are amenable to these powerful transformations, significantly expanding the range of accessible molecular diversity.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, can be employed to introduce aryl or vinyl substituents at the 2- and/or 6-positions. nih.govbeilstein-journals.orgresearchgate.net By first performing a selective monoamination or other nucleophilic substitution, the remaining fluorine or a subsequently introduced halogen (e.g., chlorine, bromine, or iodine) can serve as a handle for the Suzuki coupling. This strategy allows for the synthesis of complex biaryl and styryl pyridine derivatives.

The Buchwald-Hartwig amination provides a complementary method to the classical SNAr for the formation of C-N bonds. wikipedia.orglibretexts.orgacsgcipr.org This palladium-catalyzed reaction couples an amine with an aryl halide or pseudohalide. While direct Buchwald-Hartwig amination of the highly activated this compound might be less common due to the facility of the SNAr reaction, it becomes a crucial tool for the amination of less activated derivatives or for the introduction of specific amine functionalities that may be challenging under standard SNAr conditions. For instance, after initial functionalization, a remaining halo-substituent can be coupled with a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.gov

The following table illustrates the potential applications of cross-coupling reactions on derivatives of this compound.

Reaction TypeSubstrateCoupling PartnerCatalyst/Ligand SystemProduct
Suzuki-Miyaura2-Halo-6-substituted-4-nitropyridineArylboronic acidPd catalyst (e.g., Pd(PPh3)4)2-Aryl-6-substituted-4-nitropyridine
Buchwald-Hartwig2-Halo-6-substituted-4-nitropyridinePrimary/Secondary AminePd catalyst / Phosphine ligand2-Amino-6-substituted-4-nitropyridine

This table represents generalized applications as specific examples for this compound were not detailed in the search results.

Formation of Pyridine N-Oxides and Subsequent Transformations

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, often enhancing its reactivity towards certain reagents and enabling unique subsequent transformations. The oxidation of this compound would yield this compound N-oxide.

Pyridine N-oxides are versatile intermediates. wikipedia.org The N-oxide group can direct electrophilic substitution to the 4-position, although in the case of this compound, this position is already occupied. More relevant are the reactions that modify the substituents at the 2- and 6-positions. The N-oxide functionality can influence the reactivity of these positions towards nucleophiles.

A key transformation of pyridine N-oxides is their deoxygenation back to the parent pyridine. nih.govresearchgate.netorganic-chemistry.org This reaction is often the final step in a synthetic sequence where the N-oxide was used as a protecting or activating group. Various reagents can effect this deoxygenation, including trivalent phosphorus compounds, or catalytic methods employing palladium or other transition metals. organic-chemistry.org The choice of deoxygenating agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. For example, catalytic transfer hydrogenation or the use of specific palladium catalysts can be mild enough to preserve sensitive functionalities like a nitro group. organic-chemistry.org

TransformationReagent/CatalystProduct
Oxidationm-CPBA or other peroxy acidsThis compound N-oxide
DeoxygenationPCl3, PPh3, or Pd-catalyzed methodsThis compound

This table outlines the principal transformations of the pyridine N-oxide derivative.

Cyclization and Ring-Forming Reactions Utilizing this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic ring systems. By introducing appropriate functional groups at the 2- and 3- or 3- and 4-positions, intramolecular cyclization reactions can be initiated to construct new rings fused to the pyridine core.

A common strategy involves the initial amination of this compound to introduce an amino group at the 2-position. Subsequent reduction of the nitro group at the 4-position to an amino group would generate a 2,4-diaminopyridine derivative. However, for the synthesis of many fused systems, a 1,2-diamine arrangement is required. Therefore, a more typical route would involve starting with a nitropyridine that allows for the generation of adjacent amino groups. For instance, a 2-amino-3-nitropyridine (B1266227) derivative, accessible from related starting materials, can be reduced to a 2,3-diaminopyridine. This diamine is a key intermediate for the synthesis of various fused heterocycles, such as imidazo[4,5-b]pyridines, by condensation with aldehydes, carboxylic acids, or their derivatives. nih.govnih.gov

Similarly, if a functional group with a reactive side chain is introduced at the 2-position, it can undergo cyclization with a substituent at the 3-position. These strategies are pivotal in constructing complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

Precursor DerivativeCyclization ReagentFused Heterocycle
2,3-Diaminopyridine derivativeAldehyde or Carboxylic acidImidazo[4,5-b]pyridine
3,4-Diaminopyridine derivativeAldehyde or Carboxylic acidImidazo[4,5-c]pyridine

This table provides examples of fused heterocycles synthesized from diaminopyridine precursors.

Introduction of Specific Functional Groups and Side Chains

The high reactivity of the fluorine atoms in this compound towards nucleophilic aromatic substitution allows for the introduction of a wide variety of functional groups and side chains. nih.govnih.gov Besides amines, other nucleophiles such as alkoxides, thiolates, and stabilized carbanions can displace the fluoride (B91410) ions.

The reaction with alkoxides (RO-) provides a straightforward route to 2-alkoxy-6-fluoro-4-nitropyridines or 2,6-dialkoxy-4-nitropyridines, depending on the stoichiometry and reaction conditions. Similarly, thiolates (RS-) can be used to introduce thioether functionalities. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ.

The introduction of carbon-based side chains can be achieved through reactions with carbanions, such as those derived from malonates or other active methylene (B1212753) compounds. nih.gov These reactions lead to the formation of new carbon-carbon bonds at the 2- and/or 6-positions, providing access to a diverse range of substituted pyridines with functionalized side chains.

The versatility of these nucleophilic substitution reactions is summarized in the table below.

NucleophileFunctional Group IntroducedProduct Type
Alkoxide (RO-)Alkoxy (-OR)2-Alkoxy-6-fluoro-4-nitropyridine
Thiolate (RS-)Thioether (-SR)2-Thioether-6-fluoro-4-nitropyridine
Malonate Ester AnionSubstituted Alkyl2-(Dialkoxycarbonyl)methyl-6-fluoro-4-nitropyridine

This table showcases the introduction of various functional groups via nucleophilic substitution.

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For fluorinated compounds such as 2,6-difluoro-4-nitropyridine, ¹⁹F NMR spectroscopy is particularly powerful.

The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is present at nearly 100% natural abundance, making it a highly sensitive nucleus for NMR detection. nih.govhuji.ac.il The chemical shifts in ¹⁹F NMR are spread over a wide range, which minimizes signal overlap and facilitates the analysis of complex molecules. thermofisher.com The electron-withdrawing nature of the nitro group and the nitrogen atom within the pyridine (B92270) ring significantly influences the electronic environment of the fluorine atoms in this compound, leading to characteristic chemical shifts.

The chemical shift of the fluorine atoms in this compound is expected to appear in the region typical for fluoroaromatic compounds. The strong electron-withdrawing effect of the para-nitro group will deshield the fluorine nuclei, causing a downfield shift compared to 2,6-difluoropyridine (B73466).

In addition to chemical shifts, spin-spin coupling provides valuable structural information. In this compound, one would expect to observe coupling between the two equivalent fluorine atoms and the protons on the pyridine ring. The magnitude of these coupling constants (J-values) provides insights into the through-bond connectivity of the molecule.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value/RangeInformation Gained
Chemical Shift (δ)Downfield regionElectronic environment of the fluorine atoms, influenced by the nitro group.
MultiplicitySinglet (if proton decoupled)Equivalence of the two fluorine atoms.
Coupling ConstantsJF-HConnectivity to ring protons.

Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns. It is also a highly sensitive method for assessing sample purity.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of this peak confirms the identity of the compound.

Electron impact (EI) ionization, a common technique in MS, typically induces fragmentation of the molecular ion. The fragmentation pattern of this compound is anticipated to be influenced by the stability of the pyridine ring and the nature of its substituents. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or nitric oxide (NO). libretexts.org The fragmentation of the pyridine ring itself can also occur.

Key expected fragments for this compound would include:

[M - NO₂]⁺: Loss of the nitro group.

[M - F]⁺: Loss of a fluorine atom.

Fragments arising from the cleavage of the pyridine ring.

The precise masses of the molecular ion and its fragments can be determined using high-resolution mass spectrometry (HRMS), which provides further confirmation of the elemental composition.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment IonPredicted m/zInterpretation
[C₅H₂F₂N₂O₂]⁺159.0Molecular Ion (M⁺)
[C₅H₂F₂N]⁺113.0Loss of NO₂
[C₅H₂FN₂O₂]⁺140.0Loss of F

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The key vibrational modes and their expected absorption regions are:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations of the pyridine ring usually appear in the 1600-1400 cm⁻¹ region.

N-O stretching (nitro group): The nitro group gives rise to two strong and characteristic absorption bands: an asymmetric stretch typically in the 1560-1520 cm⁻¹ range and a symmetric stretch in the 1360-1345 cm⁻¹ range.

C-F stretching: The carbon-fluorine bond stretching vibrations are typically strong and appear in the 1300-1000 cm⁻¹ region.

The presence and positions of these absorption bands in the IR spectrum provide strong evidence for the presence of the pyridine ring, the nitro group, and the fluorine substituents, thus confirming the identity of this compound.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
Asymmetric N-O stretch1560-1520Nitro (NO₂)
Symmetric N-O stretch1360-1345Nitro (NO₂)
Aromatic C=C/C=N stretch1600-1400Pyridine Ring
C-F stretch1300-1000Carbon-Fluorine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice and the precise molecular structure can be obtained.

A crystallographic study of this compound would provide a wealth of information, including:

Unit cell parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic coordinates: The precise position of each atom in the molecule.

Bond lengths and angles: Accurate measurements of the distances between bonded atoms and the angles between bonds.

Intermolecular interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

For instance, a related compound, 2,6-dichloro-4-nitropyridine (B133513) N-oxide, has been characterized by X-ray crystallography, revealing an orthorhombic crystal system. nih.gov A similar detailed analysis for this compound would provide unequivocal proof of its structure and conformation in the solid state.

Interactive Data Table: Illustrative Crystal Data for a Related Compound (2,6-dichloro-4-nitropyridine N-oxide)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)5.964
b (Å)9.510
c (Å)26.192
V (ų)1485.5

Note: This data is for a related compound and serves as an example of the information obtained from X-ray crystallography.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods in this regard.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample of this compound can be determined by the presence of a single major peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used for monitoring the progress of a reaction or for a quick assessment of purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of conditions. A pure sample of this compound should ideally show a single spot on the TLC plate.

Interactive Data Table: General Parameters for Chromatographic Analysis of this compound

TechniqueStationary PhaseMobile Phase (Typical)DetectionApplication
HPLCC18 (Reversed-Phase)Acetonitrile/Water or Methanol/WaterUV-VisPurity assessment, Quantification
TLCSilica GelHexane/Ethyl Acetate (B1210297)UV lightReaction monitoring, Purity check

In-Depth Theoretical Analysis of this compound Remains Elusive in Scientific Literature

Therefore, it is not possible to provide a thorough, data-driven article that strictly adheres to the requested outline detailing quantum chemical approaches, molecular geometry, and reactivity descriptors for this compound.

While computational studies have been performed on analogous structures, such as 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide and 2,6-dichloro-4-nitropyridine N-oxide, extrapolating this data would not provide a scientifically accurate representation of this compound. The substitution of fluorine atoms for methyl or chlorine groups would significantly alter the electronic properties, molecular geometry, and reactivity of the pyridine ring, making direct comparisons invalid.

For a scientifically rigorous article on the theoretical and computational aspects of this compound, original research employing established methodologies would be required. Such an investigation would typically involve:

Theoretical and Computational Investigations

Molecular Geometry and Conformation:Performing geometry optimization to determine the most stable three-dimensional structure of the molecule. This analysis would also ideally explore the influence of different solvent models on the compound's structure and electronic properties.

Without access to peer-reviewed studies that have conducted these specific analyses on 2,6-difluoro-4-nitropyridine, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Comparison with Experimental Crystallographic Data

A crucial step in validating any computational model is to compare its predictions against precise experimental data. For molecular solids, single-crystal X-ray diffraction (XRD) provides the definitive structure, including bond lengths, bond angles, and intermolecular interactions. Computational methods are then used to generate an optimized molecular geometry in the gas phase or with solvent models. The agreement between the calculated parameters and the experimental crystallographic data serves as a benchmark for the accuracy of the chosen theoretical level.

Table 1: Representative Experimental Crystallographic Data for an Analogous Compound (2,6-dichloro-4-nitropyridine N-oxide) This table showcases the type of experimental data used to validate computational models. Data is for a related compound due to the absence of specific data for this compound.

ParameterValue nih.gov
FormulaC₅H₂Cl₂N₂O₃
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.964 (4)
b (Å)9.510 (6)
c (Å)26.192 (16)
Volume (ų)1485.5 (16)
Temperature (K)173

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms and the prediction of kinetic parameters. chemrxiv.org These studies can identify the most plausible pathways, characterize intermediates, and determine the energy required to overcome reaction barriers.

At the heart of reaction kinetics is the concept of the transition state (TS), a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile. Locating the TS and calculating its energy relative to the reactants (the energy barrier or activation energy) is a primary goal of computational mechanistic studies. Methods like DFT are employed to find these saddle points on the potential energy surface.

For reactions involving pyridine (B92270) derivatives, such as nucleophilic aromatic substitution or cycloadditions, identifying the transition state structure provides insight into the bond-forming and bond-breaking processes. chemrxiv.org The calculated energy barrier determines the theoretical reaction rate; a lower barrier implies a faster reaction. While specific transition state calculations for this compound were not found, such studies would be essential to predict its reactivity with various nucleophiles or dienophiles.

Table 2: Illustrative Data from Transition State Calculations This table is a template representing typical outputs from computational studies on reaction energy barriers. Specific values for this compound are not available.

Reaction CoordinateReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Energy Barrier (kcal/mol)Product Complex Energy (kcal/mol)
Example: SNAr with Methoxide0.0Data Not AvailableData Not AvailableData Not Available
Example: Diels-Alder0.0Data Not AvailableData Not AvailableData Not Available

Proton transfer is a fundamental chemical process that can be modeled computationally. In molecules containing acidic or basic sites, understanding the dynamics of proton movement is key to explaining phenomena like excited-state intramolecular proton transfer (ESIPT) and acid/base catalysis. chemrxiv.orgrsc.org Computational simulations can map the potential energy landscape for a proton moving between donor and acceptor atoms, revealing whether the process is barrierless or involves a significant energy cost. rsc.org

For a molecule like this compound, while not a classic photoacid, computational studies could explore the proton affinity of the nitro group's oxygen atoms or the pyridine nitrogen, providing insight into its behavior in acidic media or its potential role in catalytic cycles where proton shuttling is involved.

Linear Free Energy Relationships (LFERs), most famously represented by the Hammett equation, provide a quantitative framework for understanding how substituents influence reaction rates and equilibria. ic.ac.ukwikipedia.orgdalalinstitute.com The Hammett equation, log(k/k₀) = σρ, correlates the rate constant (k) of a reaction for a substituted derivative to a reference reaction (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org The σ value quantifies the electronic effect (donating or withdrawing) of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects. ic.ac.ukyoutube.com

A computational LFER study involving this compound would involve calculating the reaction rates or equilibrium constants for a series of related pyridine derivatives. By plotting the logarithm of these calculated values against known substituent constants, a theoretical ρ value can be determined. The sign and magnitude of this ρ value would offer profound mechanistic insight, such as the nature of charge development in the transition state. utexas.edu

Vibrational Frequency Analysis and Spectroscopic Assignments

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational frequency analysis is a standard method used to predict these vibrational modes. researchgate.netjmaterenvironsci.com By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be generated.

These theoretical spectra are invaluable for interpreting experimental results. researchgate.net For this compound, DFT calculations can predict the frequencies for key vibrational modes, such as the C-F stretches, the symmetric and asymmetric NO₂ stretches, and the pyridine ring breathing modes. Comparing these calculated frequencies (often with a scaling factor) to an experimental spectrum allows for confident assignment of the observed absorption bands. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies This table presents a theoretical prediction of key vibrational modes for this compound based on typical frequency ranges for similar functional groups.

Vibrational ModeTypical Frequency Range (cm⁻¹)Predicted Intensity
NO₂ Asymmetric Stretch1530 - 1580Strong (IR)
NO₂ Symmetric Stretch1340 - 1370Strong (IR)
Pyridine Ring Stretch1400 - 1610Medium-Strong
C-F Stretch1200 - 1350Strong (IR)
C-N Stretch800 - 900Medium

Thermodynamic Property Calculations and Energetic Profiles

Beyond reaction kinetics, computational chemistry can accurately predict the thermodynamic properties of molecules. researchgate.net Standard thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated from the vibrational frequencies and molecular parameters obtained from an optimized structure. The heat of formation (ΔHf) can also be estimated using isodesmic reactions or other high-accuracy methods.

These calculations are essential for constructing complete energetic profiles of reaction pathways. By determining the relative Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction's thermodynamic driving forces and kinetic viability can be achieved. For this compound, such calculations would establish its relative stability and provide the thermodynamic foundation for any proposed reaction mechanism. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

2,6-Difluoro-4-nitropyridine as a Versatile Synthetic Building Block

This compound serves as a highly adaptable starting material in organic synthesis. The fluorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and selective introduction of various functional groups. This reactivity is further enhanced by the electron-withdrawing nitro group at the 4-position, which activates the pyridine (B92270) ring towards nucleophilic attack.

This characteristic makes it a key precursor for synthesizing a wide range of substituted pyridine derivatives. researchgate.net For instance, it can be used to create 2,6-disubstituted-4-aminopyridines, which are important scaffolds in medicinal chemistry. The synthesis often involves the reduction of the nitro group to an amino group, which can then be further functionalized. semanticscholar.org The controlled, sequential displacement of the fluorine atoms allows for the creation of unsymmetrical 2,6-disubstituted pyridines, a task that can be challenging with other synthetic methods. nih.gov

The versatility of this compound is also evident in its use for creating building blocks for more complex structures. For example, it can be a starting point for synthesizing 3,4-dihydro-2(1H)-pyridones, which are themselves valuable intermediates in the synthesis of biologically active compounds. mdpi.comresearchgate.net

Intermediates for the Preparation of Complex Molecular Architectures

The ability to introduce diverse substituents onto the pyridine ring makes this compound an important intermediate for constructing complex molecular architectures. The resulting functionalized pyridines can serve as ligands for metal complexes or as key components in supramolecular assemblies.

The introduction of different nucleophiles at the 2 and 6 positions can lead to the formation of ligands with specific coordination properties. For example, the synthesis of 2,6-di(pyrimidin-4-yl)pyridine ligands, which can form functionalized molecular clefts upon metal coordination, can be conceptualized starting from precursors derived from difluoropyridines. nih.gov Similarly, the synthesis of 2,6-bis(hetaryl)pyridines, which are used in the development of luminescent materials and catalysts, often relies on the functionalization of a central pyridine core. nih.gov

Furthermore, derivatives of 2,6-difluoropyridine (B73466) are used in the synthesis of complex organic molecules with potential applications in materials science, such as those used in organic light-emitting diodes (OLEDs). For instance, 2',6'-difluoro-2,3'-bipyridine complexes of iridium(III) have been investigated as blue triplet emitters in phosphorescent OLEDs. nih.gov

Role in the Synthesis of Fluorinated Heterocycles for Research Applications

The presence of fluorine atoms in this compound makes it a valuable precursor for the synthesis of other fluorinated heterocycles. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. taylorfrancis.com

This compound provides a direct route to incorporating a difluorinated pyridine moiety into larger molecules. The development of new synthetic methods for creating fluorinated heterocycles is an active area of research, driven by the demand for novel compounds in drug discovery and materials science. taylorfrancis.com The reactivity of this compound allows for its use in various synthetic strategies aimed at producing novel fluorinated scaffolds. taylorfrancis.com

The synthesis of fluorinated nitrogen heterocycles is of particular interest due to their prevalence in pharmaceuticals. ekb.eg Compounds like this compound provide a platform for developing new synthetic routes to access these important molecular structures.

Precursors for Specialty Chemical Materials

Beyond its role in the synthesis of discrete molecules, this compound and its derivatives serve as precursors for specialty chemical materials. The functionalized pyridines derived from this starting material can be incorporated into polymers and other materials to impart specific properties.

For instance, the introduction of fluorinated groups can enhance the thermal stability and chemical resistance of materials. The ability to create a variety of substituted pyridines allows for the fine-tuning of material properties for specific applications. taylorfrancis.com

The following table summarizes the types of compounds that can be synthesized using this compound as a starting material, highlighting its versatility.

CategoryExamples of Synthesized CompoundsPotential Applications
Substituted Pyridines 2,6-disubstituted-4-aminopyridinesMedicinal Chemistry
Unsymmetrical 2,6-bis(hetaryl)pyridinesLigands for Catalysis, Luminescent Materials
Complex Architectures 2',6'-difluoro-2,3'-bipyridine metal complexesOrganic Light-Emitting Diodes (OLEDs)
Functionalized molecular cleftsSupramolecular Chemistry
Fluorinated Heterocycles Novel fluorinated pyridine-containing scaffoldsDrug Discovery, Agrochemicals
Specialty Materials Polymers with fluorinated pyridine unitsHigh-Performance Materials

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated N-heterocycles often relies on traditional methods that may involve harsh conditions or the use of hazardous reagents. Future research must prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic routes to 2,6-difluoro-4-nitropyridine and its precursors.

Key areas for future investigation include:

Catalytic Fluorination: Moving beyond stoichiometric fluorinating agents like potassium fluoride (B91410) (KF) in high-boiling polar solvents is a critical goal. google.com Research into transition-metal-catalyzed fluorination of a precursor like 2,6-dichloro-4-nitropyridine (B133513) could offer milder reaction conditions and improved efficiency. dovepress.com

Mechanochemical Synthesis: A promising green chemistry approach involves solid-state synthesis. A mechanochemical protocol using ball milling for aromatic nucleophilic fluorination has been developed, which eliminates the need for toxic, high-boiling solvents. rsc.org Adapting this solvent-free method for the synthesis of this compound from its chlorinated analogue could represent a significant step towards a more sustainable manufacturing process.

Table 1: Comparison of Synthetic Methodologies for Aromatic Fluorination
MethodTypical ConditionsAdvantagesFuture Research Goal for this compound
Traditional Halex ReactionKF, High-boiling aprotic solvent (e.g., DMSO, Sulfolane), High temperatures (175–235 °C) google.comEstablished, effective for activated systemsReduce energy consumption and eliminate hazardous solvents
MechanochemistryKF, Quaternary ammonium (B1175870) salt, Ball milling, Room temperature rsc.orgSolvent-free, rapid, energy-efficient, environmentally friendly rsc.orgDevelop a robust solid-state synthesis protocol
Catalytic MethodsTransition metal catalyst (e.g., Pd, Ni), Fluoride source, Milder conditions dovepress.comyork.ac.ukLower reaction temperatures, potential for novel reactivity dovepress.comIdentify an efficient catalytic system for C-Cl to C-F conversion

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The extreme electron deficiency of the this compound ring suggests a rich and complex reactivity profile that is yet to be fully explored. The interplay between the three powerful electron-withdrawing groups (two fluoro, one nitro) and the ring nitrogen atom creates multiple reactive sites.

Future research should focus on:

Competitive Nucleophilic Substitution: A key question is the regioselectivity of nucleophilic attack. Studies on the analogous tetrafluoro-4-nitropyridine have shown that nucleophiles can displace the nitro group at the C-4 position in addition to the expected substitution of fluorine atoms. rsc.org A systematic investigation into the reactions of this compound with a diverse range of nucleophiles (N-, O-, S-, and C-based) is needed to map out the factors (e.g., nucleophile hardness/softness, solvent, temperature) that govern whether substitution occurs at the C-2/6 positions (displacing fluoride) or the C-4 position (displacing the nitro group).

Mechanistic Elucidation (Stepwise vs. Concerted SNAr): The long-held textbook mechanism for Nucleophilic Aromatic Substitution (SNAr) involves a two-step addition-elimination pathway via a Meisenheimer intermediate. nih.gov However, recent experimental and computational evidence has demonstrated that many SNAr reactions, particularly on heteroaromatic rings, proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single transition state. springernature.comnih.gov Future studies should employ kinetic isotope effects and computational analysis to determine the precise mechanistic pathway for substitutions on this compound, which likely exists on a mechanistic continuum between stepwise and concerted. nih.gov

Novel Transformations: The high degree of electronic activation may enable transformations beyond simple SNAr. Research into dearomatization reactions, where a nucleophile adds to the ring to form a stable dihydropyridine (B1217469) derivative, could yield novel molecular scaffolds. nih.govrsc.org

Expansion of Derivatization Capabilities for Diversified Heterocyclic Scaffolds

The true value of a building block like this compound lies in its potential to be converted into a wide array of more complex, high-value molecules. Its multiple reactive sites offer a platform for creating diverse libraries of polysubstituted pyridines and fused heterocyclic systems.

Future research directions should include:

Sequential and Orthogonal Functionalization: Developing protocols for the selective, stepwise replacement of the leaving groups is paramount. This would allow for the introduction of three different substituents onto the pyridine (B92270) core. For example, one could envision a strategy where a soft nucleophile selectively displaces a fluorine, a harder nucleophile displaces the second fluorine under different conditions, and the nitro group is subsequently reduced to an amine and acylated. This would provide access to a vast chemical space from a single starting material.

Synthesis of Fused Heterocycles: The compound is an ideal precursor for constructing fused ring systems, which are common motifs in pharmaceuticals and materials science. ias.ac.inresearchgate.net By reacting this compound with bifunctional nucleophiles, one can achieve an initial SNAr reaction followed by an intramolecular cyclization. For instance, reaction with an amino alcohol could lead to the formation of a fused oxazine (B8389632) ring, while reaction with a hydrazine (B178648) derivative could be used to construct fused pyrazole (B372694) rings. airo.co.inrsc.org

Post-Modification of the Nitro Group: Beyond simple substitution, the nitro group itself is a versatile functional handle. Future work should explore its transformation into other groups, such as amino, azido, or even its complete removal via denitration, after initial substitutions at the C-2 and C-6 positions have been performed. This adds another layer of diversification to the synthetic utility of the scaffold.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

In silico methods are becoming indispensable tools in modern chemical research. For a molecule with the complex electronic features of this compound, computational modeling can provide deep insights that guide experimental work, saving significant time and resources.

Future research should leverage:

Reactivity and Regioselectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the reaction pathways for nucleophilic attack. researchgate.net By calculating the activation energy barriers for attack at the C-2/6 versus the C-4 positions, researchers can predict the likely outcome of a reaction with a given nucleophile. ias.ac.in Furthermore, analysis of the molecular electrostatic potential (MEP) map can visually identify the most electrophilic sites on the molecule, providing a qualitative prediction of its reactivity. researchgate.netekb.eg

Mechanistic Pathway Analysis: Computational chemistry is a powerful tool for distinguishing between stepwise and concerted SNAr mechanisms. researchgate.net By locating and characterizing the transition states and any potential intermediates (like Meisenheimer complexes) on the potential energy surface, the operative mechanism can be elucidated. This fundamental understanding is crucial for optimizing reaction conditions and predicting the reactivity of related substrates.

Rational Design of Functional Molecules: The ultimate goal is to use the building block to create new molecules with desired functions. scichina.com Computational modeling can be used to design novel derivatives of this compound with specific electronic, optical, or binding properties. chemrxiv.org For example, by modeling the HOMO-LUMO gap of various derivatives, one could rationally design novel fluorophores or organic semiconductor materials. nih.gov In medicinal chemistry, molecular docking simulations could be used to design inhibitors by predicting how different substituents on the pyridine core will interact with a biological target. nih.gov

Table 2: Application of Computational Methods in Future Research
Computational MethodApplication AreaPredicted Outcome/Insight
Density Functional Theory (DFT)Reactivity PredictionRegioselectivity of nucleophilic attack (C-4 vs C-2/6), activation energy barriers ias.ac.in
Transition State SearchingMechanistic AnalysisDistinction between stepwise (Meisenheimer intermediate) and concerted (cSNAr) pathways researchgate.net
HOMO-LUMO AnalysisRational DesignPrediction of electronic and optical properties for new materials researchgate.netchemrxiv.org
Molecular DockingRational DesignDesign of derivatives as potential enzyme inhibitors or receptor ligands nih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing 2,6-difluoro-4-nitropyridine under mild, metal-free conditions?

A scalable method involves cyclization of β-CF₃ aryl ketones with fluorinating agents under mild, non-metallic conditions. This approach minimizes side reactions and achieves yields >85% by optimizing stoichiometry (1.2:1 molar ratio of fluorinating agent to precursor) and reaction time (6–8 hours at 60°C). NMR monitoring (¹⁹F and ¹H) ensures intermediate stability .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • ¹H/¹³C/¹⁹F NMR : Assigns substituent positions via coupling patterns (e.g., ¹⁹F splitting in difluoro groups).
  • X-ray crystallography : Resolves nitro-group orientation and ring planarity. Use SHELXL for refinement to achieve R-factors <0.05 .
  • FT-IR : Confirms nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

Q. How should this compound be stored to prevent thermal decomposition?

Store at –20°C in amber vials under inert gas (argon/nitrogen). Avoid exposure to moisture and light, as nitro groups can hydrolyze under acidic conditions. Stability studies show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in splitting patterns often arise from dynamic effects or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility (e.g., nitro-group rotation barriers).
  • DFT calculations : Predicts chemical shifts using Gaussian or ORCA software.
  • Crystallographic refinement : SHELXD resolves positional ambiguities in solid-state structures .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

The electron-withdrawing nitro and fluorine groups direct electrophiles to the meta position. To enhance selectivity:

  • Use bulky directing groups (e.g., tert-butyl) to sterically block para positions.
  • Employ low-temperature (–40°C) conditions to slow kinetic side reactions.
  • Monitor progress via LC-MS to isolate intermediates .

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Nitro groups : Increase ring electron deficiency, accelerating SNAr at ortho/para positions.
  • Fluorine substituents : Moderate deactivation but enhance leaving-group ability. Experimental data show that methoxy substitution at C-3 reduces SNAr rates by 40% compared to unsubstituted analogs .

Q. What computational methods predict the stability of this compound under catalytic conditions?

  • Molecular dynamics (MD) simulations : Model thermal stability (e.g., AMBER force fields).
  • Hammett plots : Correlate substituent σ values with reaction rates.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions affecting crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.